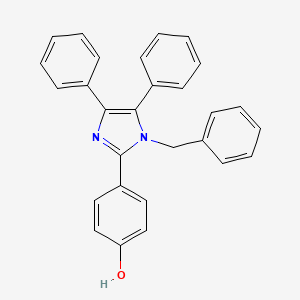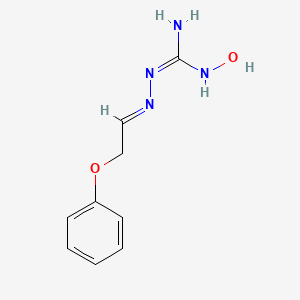![molecular formula C15H14N2O3 B15284395 2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B15284395.png)
2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group linked to a benzylideneamino moiety, which includes hydroxy and methoxy substituents on the benzene ring. The compound’s molecular formula is C15H14N2O3, and it has a molecular weight of 270.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide typically involves the Schiff base reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-aminobenzamide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxy and methoxy groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy substituents but lacks the benzamide group.
2-Methoxybenzoic (4-hydroxy-3-methoxybenzylidene)hydrazide: Similar structure but with a hydrazide group instead of an amide.
Uniqueness
2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-10(6-7-13(14)18)9-17-12-5-3-2-4-11(12)15(16)19/h2-9,18H,1H3,(H2,16,19) |
InChI Key |
KAJNGEWUDFIMHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284342.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284350.png)
![(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B15284358.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![4-[(Mesitylimino)methyl]benzene-1,3-diol](/img/structure/B15284377.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B15284386.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B15284399.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
